2-Fluoro-1-methylcyclopropane-1-carboxylic acid

Description

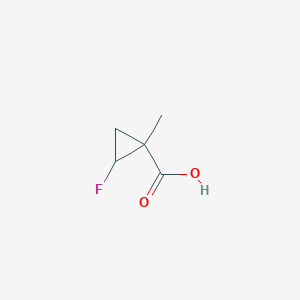

2-Fluoro-1-methylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a fluorine atom and a methyl group attached to the strained cyclopropane ring, along with a carboxylic acid functional group. The fluorine atom introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety compared to non-fluorinated analogs. The methyl group contributes to steric effects and modulates lipophilicity. This compound is of interest in medicinal chemistry and agrochemical research due to the unique reactivity and stability conferred by the cyclopropane ring and fluorine substitution.

Properties

IUPAC Name |

2-fluoro-1-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPAMTHUZUGCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-fluoropropene with diazomethane under controlled conditions to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

Role in Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of new quinolone antibacterial agents. These agents exhibit strong antibacterial activity and high safety profiles, making them suitable for therapeutic applications. The synthesis process involves the conversion of 2-fluoro-1-methylcyclopropane-1-carboxylic acid into 1,2-cis-2-fluorocyclopropane-1-carboxylic acid, which is a precursor for these quinolone compounds. This transformation is achieved through various chemical reactions, including dehalogenation and hydrolysis processes .

Case Study: Quinolone Antibiotics

Quinolones are a class of synthetic antibacterial agents that have demonstrated efficacy against a broad spectrum of bacterial infections. The introduction of the 1,2-cis-2-fluorocyclopropyl group enhances the biological activity of these antibiotics. Research indicates that compounds containing this structural feature have improved pharmacokinetic properties and lower toxicity compared to their non-fluorinated counterparts .

Fluorinated compounds are known to modify the biological activity of parent compounds significantly. In particular, the introduction of fluorine into cyclopropane derivatives can enhance their interaction with biological targets, such as enzymes and receptors. For instance, studies have shown that fluorinated cyclopropanes can act as more potent inhibitors for certain enzymes compared to their non-fluorinated analogs .

| Compound Type | IC50 (mM) | Notes |

|---|---|---|

| Non-fluorinated Tranylcypromine | 35 | Irreversible inhibitor of MAO A and B |

| Fluorinated Cyclopropane (cis-2) | 3.6 | Competitive reversible inhibitor |

| Fluorinated Cyclopropane (trans-2) | 21 | Less active than non-fluorinated analog |

This table illustrates the enhanced potency of fluorinated cyclopropanes over their non-fluorinated counterparts in inhibiting monoamine oxidase enzymes .

Applications in Organic Synthesis

In organic synthesis, this compound is utilized as a building block for creating complex molecules. Its unique structure allows for diverse synthetic pathways, including cyclopropanation reactions and the formation of various derivatives. The ability to introduce fluorine into organic molecules can lead to improved physical and chemical properties, such as increased lipophilicity and metabolic stability.

Case Study: Synthesis of Cyclopropylcarboxylates

Research has demonstrated that cyclopropylcarboxylates derived from this compound can be synthesized with high yields and selectivity. These derivatives are valuable in medicinal chemistry due to their potential therapeutic effects. The development of new synthetic methodologies involving this compound has opened avenues for creating novel pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular properties, and applications of 2-fluoro-1-methylcyclopropane-1-carboxylic acid and related compounds:

Analysis of Substituent Effects

- Fluorine vs. Chlorine/Methoxy: Fluorine’s strong electron-withdrawing nature increases acidity and metabolic stability compared to chloro or methoxy substituents.

- Methyl vs. Aromatic Groups : The methyl group in the target compound offers steric bulk without significant electronic effects, whereas aromatic substituents (e.g., phenyl or trifluoromethylphenyl) enhance lipophilicity and π-π interactions, as seen in and .

- Amino/Carboxy Functionalization: Amino-carboxy derivatives () exhibit zwitterionic properties, enabling interactions with biological targets like ionotropic glutamate receptors , unlike the non-ionic target compound.

Biological Activity

2-Fluoro-1-methylcyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative that has garnered interest for its potential biological activities. Its unique structure, characterized by a cyclopropane ring and a carboxylic acid functional group, suggests various mechanisms of action, particularly in enzyme inhibition and receptor interactions. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances the compound's binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group may engage in hydrogen bonding, further stabilizing these interactions.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes by forming stable complexes.

- Receptor Binding: It can bind to receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticonvulsant Properties: Similar to its analogs like valproic acid, it has been investigated for anticonvulsant effects. Studies have shown that modifications in the cyclopropane structure can impact the potency and selectivity of these compounds against seizure models .

- Neurotoxicity and Teratogenicity: Some derivatives of cyclopropane carboxylic acids have been studied for their neurotoxic and teratogenic effects. For instance, analogs have demonstrated varying degrees of teratogenicity in animal models, highlighting the importance of structural modifications in determining safety profiles .

Case Studies

Several studies have explored the biological implications of this compound:

-

Anticonvulsant Activity Assessment:

- A study evaluated the anticonvulsant efficacy of 2-fluorinated cyclopropane derivatives against induced seizures in rodent models. The results indicated that specific structural modifications could enhance potency while reducing side effects compared to traditional anticonvulsants like valproic acid .

- Teratogenicity Evaluation:

- Enzyme Interaction Studies:

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the cyclopropane core in 2-fluoro-1-methylcyclopropane-1-carboxylic acid?

- Methodological Answer : The cyclopropane ring can be synthesized via cyclopropanation reactions using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) or Cu(I)). Fluorination at the C2 position is typically achieved through nucleophilic substitution with fluorinating agents like Selectfluor or DAST. Post-synthetic modifications, such as carboxyl group protection/deprotection, ensure regioselectivity. Comparative studies of analogous cyclopropane derivatives highlight the importance of steric and electronic effects in controlling ring strain and reactivity .

- Key Data :

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 25°C | 65–78 | |

| Fluorination | Selectfluor, MeCN, 60°C | 45–52 |

Q. How can the stereochemistry of this compound be confirmed?

- Methodological Answer : Chiral HPLC or polarimetry is used to determine enantiomeric excess, while X-ray crystallography provides absolute configuration. For derivatives with low crystallinity, advanced NMR techniques (e.g., NOESY, J-coupling analysis) resolve spatial arrangements. Computational methods (DFT) predict dihedral angles and validate experimental data. Studies on (1R,2R)-fluorocyclopropane analogs demonstrate the utility of combining empirical and computational approaches .

Q. What are the recommended storage conditions to prevent decomposition?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to minimize light- or oxygen-induced degradation. Stability assays on fluorinated cyclopropanes suggest that aqueous solutions at neutral pH are stable for ≤72 hours, while acidic/basic conditions accelerate hydrolysis .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the electrophilicity of the carboxyl group, enhancing reactivity toward amines or alcohols. Kinetic studies using ¹⁹F NMR track reaction progress, revealing a 2.3× faster acylation rate compared to non-fluorinated analogs. However, steric hindrance from the methyl group moderates this effect, requiring optimized stoichiometry (1.5–2.0 eq nucleophile) .

Q. What mechanisms underlie the compound’s potential inhibition of ACC deaminase enzymes?

- Methodological Answer : Competitive inhibition is hypothesized due to structural mimicry of 1-aminocyclopropane-1-carboxylic acid (ACC). In vitro assays with purified ACC deaminase show Ki values of 12–18 µM, comparable to fluorinated ACC analogs. Molecular docking simulations identify H-bonding between the fluorine atom and Thr101/Asn150 residues in the active site. Decomposition pathways (e.g., β-elimination) under physiological pH must be controlled to avoid false negatives .

Q. How can conflicting data on antifungal activity be resolved?

- Methodological Answer : Discrepancies in literature (e.g., EC₅₀ ranging from 50–200 µM) may arise from variations in fungal strains or assay conditions. Standardize testing using CLSI guidelines (M38/M61) with triazole-resistant Candida spp. Include positive controls (e.g., fluconazole) and assess cytotoxicity in mammalian cell lines (e.g., HEK293). Structural analogs with phenyl/methyl substitutions show reduced off-target effects, guiding SAR optimization .

Q. What analytical workflows are optimal for detecting degradation products?

- Methodological Answer : LC-MS/MS (QTOF or Orbitrap) with HILIC chromatography identifies polar degradation byproducts (e.g., ring-opened diols or fluorinated acids). Isotopic labeling (²H/¹³C) tracks decomposition pathways. For example, accelerated stability testing (40°C/75% RH for 4 weeks) revealed 15% degradation via β-scission, confirmed by MS/MS fragmentation patterns .

Contradictions & Mitigation Strategies

- Stereochemical Stability : Some studies report racemization during prolonged storage, while others show stability. Resolve via time-course CD spectroscopy and enantiomeric purity checks post-synthesis .

- Biological Activity : Antifungal efficacy varies with substituent positioning. Use crystallography to correlate activity with 3D conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.